molecular formula C11H12ClNO4S B168968 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid CAS No. 151104-21-1

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No. B168968
CAS RN: 151104-21-1
M. Wt: 289.74 g/mol
InChI Key: SVUWNNIOERGNJG-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C11H12ClNO4S and its molecular weight is 289.73 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid consists of a benzoic acid group, a chloro group at the 2nd position, and a pyrrolidin-1-ylsulfonyl group at the 5th position .


Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is C11H12ClNO4S and its molecular weight is 289.73 g/mol .

Scientific Research Applications

Solid-State Versatility in Molecular Salts and Cocrystals

2-Chloro-4-nitrobenzoic acid (2c4n), a derivative of benzoic acid, exhibits a broad range of solid-state versatility. This study by Oruganti et al. (2017) focused on the crystal engineering of molecular salts of 2c4n with pyridyl and benzoic acid derivatives, revealing the importance of halogen bonds in crystal structures. The investigation highlights the stabilizing role of halogen bond interactions in molecular adducts, demonstrating the significance of molecular conformation and bonding in material design and pharmaceutical applications (Oruganti et al., 2017).

Thermodynamic Study of Benzoic Acid Derivatives

In the pharmaceutical sector, benzoic acid serves as a model compound for drug substances. Reschke et al. (2016) explored the thermodynamic phase behavior of benzoic acid and its mixtures, crucial for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of solutions containing benzoic acid and chlorobenzoic acids, contributing to the understanding of stability and solubility in pharmaceutical processes (Reschke et al., 2016).

Metal-Organic Frameworks and Coordination Polymers

The synthesis and structural characterization of metal(II)-complexes using a novel ligand related to benzoic acid were studied by Gong et al. (2014). This research contributes to the field of metal-organic frameworks (MOFs) and coordination polymers, which are of significant interest due to their potential applications in catalysis, gas storage, and separation (Gong et al., 2014).

Supramolecular Liquid Crystal Complexes

Alamro et al. (2021) investigated new supramolecular complexes based on H-bonding interactions involving chlorobenzoic acid derivatives. The study focused on the thermal and mesomorphic properties of these complexes, providing insights into the design of materials with tailored mesomorphic properties for applications in displays and sensing devices (Alamro et al., 2021).

properties

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUWNNIOERGNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366632
Record name 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

CAS RN

5357-98-2, 151104-21-1
Record name 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and pyrrolidine and obtained in 91% yield. MS (m/e): 288.0 (MH−, 100%).
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